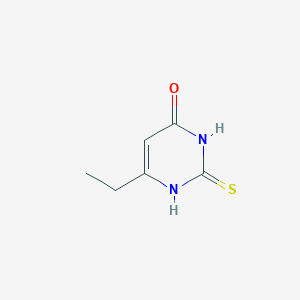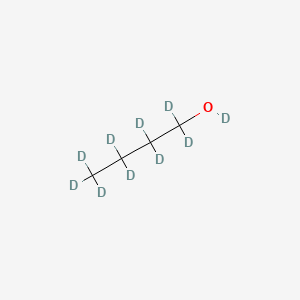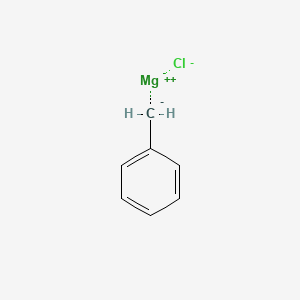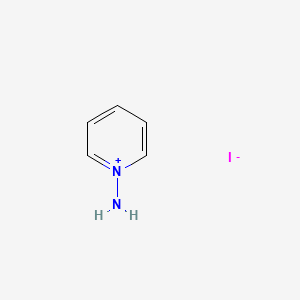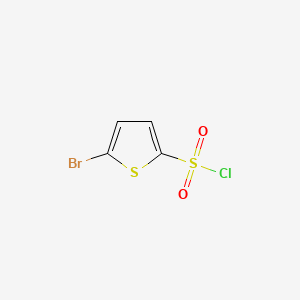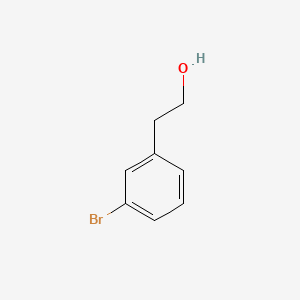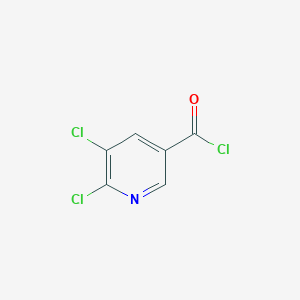
5,6-二氯吡啶-3-甲酰氯
描述
The compound 5,6-dichloropyridine-3-carbonyl chloride is a chlorinated pyridine derivative with potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated pyridine compounds and their behaviors, which can be extrapolated to understand the properties and reactivity of 5,6-dichloropyridine-3-carbonyl chloride.
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and specific conditions. For instance, the synthesis of α,α′-bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides was achieved through a one-pot template reaction involving a dioxo-pyridine precursor, anilines, and cobalt chloride in refluxing acetic acid . This method could potentially be adapted for the synthesis of 5,6-dichloropyridine-3-carbonyl chloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated pyridine derivatives is often characterized by X-ray crystallography. For example, the structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was determined to have a monoclinic space group with specific cell parameters . The molecular structure of 5,6-dichloropyridine-3-carbonyl chloride would likely be elucidated using similar crystallographic techniques to determine its precise geometry and electronic configuration.
Chemical Reactions Analysis
Chlorinated pyridine derivatives can undergo various chemical reactions, often facilitated by their reactive chlorine atoms. For instance, the reaction between 2-chloropyridine-3-carbonyl chloride and 1-alkyl-2-aminobenzimidazoles led to the formation of a new heterocyclic ring system . This suggests that 5,6-dichloropyridine-3-carbonyl chloride could also participate in nucleophilic substitution reactions or act as an intermediate in the synthesis of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridine derivatives can be inferred from spectroscopic data and photolysis experiments. For example, the photolytic degradation of 3,5,6-trichloro-2-pyridinol, a related compound, was studied to understand its degradation mechanism and the efficiency of photocatalytic mineralization . Similarly, the physical properties of 5,6-dichloropyridine-3-carbonyl chloride, such as solubility, melting point, and stability, could be studied using spectroscopic methods and photolysis experiments to gain a comprehensive understanding of its behavior under various conditions.
科学研究应用
- “5,6-dichloropyridine-3-carbonyl Chloride” is a chemical compound with the CAS Number: 54127-29-6 .
- It is typically stored at room temperature and has a molecular weight of 210.45 .
- This compound is often used in the synthesis of various novel compounds. For instance, it has been utilized to synthesize 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds.
- Agricultural Industry
- Pharmaceutical Industry
- Chemical Synthesis
- When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
- Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
- When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .
- Agricultural Industry
- Pharmaceutical Industry
- Chemical Synthesis
- When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
- Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
- When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .
安全和危害
属性
IUPAC Name |
5,6-dichloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEAAWXZOUGYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381954 | |
| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloropyridine-3-carbonyl Chloride | |
CAS RN |
54127-29-6 | |
| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

